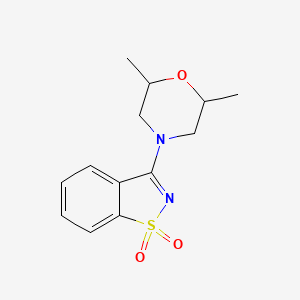
3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide
Übersicht
Beschreibung
3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide, also known as DMTB, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. DMTB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Wirkmechanismus
The exact mechanism of action of 3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. Studies have shown that this compound can inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of MMP-9, a protein that is involved in tumor growth and metastasis. Additionally, this compound has been found to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to inhibit the growth and metastasis of cancer cells by reducing the activity of MMP-9. Additionally, this compound has been found to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide in lab experiments is its well-established synthesis method, which allows for the production of high yields and purity. Additionally, this compound has been extensively studied for its biological activities, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on 3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of this compound-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of viral infections.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to possess anti-tumor properties, with studies showing that it can inhibit the growth of cancer cells. Additionally, this compound has been found to possess anti-viral properties, with studies showing that it can inhibit the replication of certain viruses.
Eigenschaften
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-15(8-10(2)18-9)13-11-5-3-4-6-12(11)19(16,17)14-13/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBMWLCECWIBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(4-bromophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3979945.png)
![3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B3979948.png)
![2,2,2-trichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3979965.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-3-ol](/img/structure/B3979971.png)
![5,5'-[(3-chlorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)](/img/structure/B3979994.png)

![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3980004.png)

![1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B3980013.png)
![N-(2-methoxy-4-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3980016.png)

![N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980033.png)
